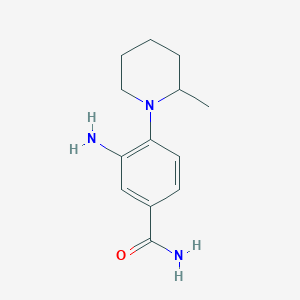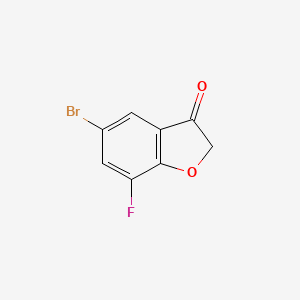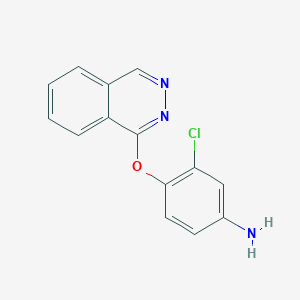![molecular formula C11H6BrClN4 B1371128 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650628-17-4](/img/structure/B1371128.png)
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with a molecular weight of 309.55 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity :
- Pyrazolo[3,4-d]pyrimidines, which are analogues of purines, have shown a general class of compounds exhibiting A1 adenosine receptor affinity (Harden, Quinn, & Scammells, 1991).
- In another study, pyrazolo[3,4-d]pyrimidines were synthesized with various biological applications in mind, including potential antiparasitic agents (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).
- Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized for potential use as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Pharmacological and Antimicrobial Activities :
- Certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides have shown significant activity against viruses and tumor cells, highlighting their potential as antiviral and antitumor agents (Ugarkar, Cottam, Mckernan, Robins, & Revankar, 1984).
- Some pyrazolo[3,4-d]pyrimidine derivatives have exhibited inhibitory activities against the root of certain plants, suggesting potential herbicidal applications (Luo, Zhao, Zheng, & Wang, 2017).
- In vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines indicated that they can be effective against pathogenic bacteria (Beyzaei et al., 2017).
Material Science Applications :
- The hydrogen-bonded chains in isostructural pyrazolo[3,4-d]pyrimidine derivatives have been studied, offering insights into molecular interactions that could be useful in material science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that pyrimidine derivatives are known to inhibit the activities of certain inflammatory mediators .
Biochemical Pathways
It’s known that pyrimidines can affect the activities of prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The maximum concentration Cmax (568.65 ± 122.14 ng/mL) was achieved at 1.00 ± 0.45 h after oral administration, indicating that BH was quickly absorbed into the blood circulatory system .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation . Additionally, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction leads to a reduction in acetylcholinesterase activity, which can impact neural transmission.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involving CDKs, leading to cell cycle arrest at the G1 phase. Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in cell growth and survival . In neuronal cells, the compound’s interaction with acetylcholinesterase can lead to altered neural transmission and potential neurotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest. Additionally, the compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, reducing its ability to hydrolyze acetylcholine . This binding interaction is crucial for the compound’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and persistent changes in cell cycle dynamics . In neuronal cells, chronic exposure to the compound can result in cumulative neurotoxic effects due to continuous inhibition of acetylcholinesterase .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy.
Properties
IUPAC Name |
1-(3-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN4/c12-7-2-1-3-8(4-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZPQHXLHFWTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=C(C=N2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656153 | |
| Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650628-17-4 | |
| Record name | 1-(3-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Butyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1371049.png)



![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)


![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)


![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
